molecular formula C10H18ClNO2 B1381779 2-{4-Aminobicyclo[2.2.2]octan-1-yl}acetic acid hydrochloride CAS No. 28345-44-0

2-{4-Aminobicyclo[2.2.2]octan-1-yl}acetic acid hydrochloride

Cat. No.: B1381779
CAS No.: 28345-44-0
M. Wt: 219.71 g/mol
InChI Key: PYYOUSBKAHRDBZ-UHFFFAOYSA-N
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Description

2-{4-Aminobicyclo[2.2.2]octan-1-yl}acetic acid hydrochloride is a bicyclic compound that serves as a versatile and valuable chemical building block in medicinal chemistry and drug discovery research. Its primary research application is in the synthesis of novel small-molecule inhibitors, particularly those targeting endosomal Toll-like Receptors (TLRs) such as TLR7, TLR8, and TLR9 . These receptors are critical components of the innate immune system, and their dysregulation is implicated in the pathogenesis of various autoimmune and inflammatory diseases . Researchers utilize this compound as a key synthetic intermediate to develop potential therapeutic agents for conditions including systemic lupus erythematosus, rheumatoid arthritis, psoriasis, and primary biliary cholangitis . The rigid bicyclo[2.2.2]octane scaffold and functional groups of this molecule provide a three-dimensional structural framework that is advantageous for creating compounds with high binding affinity and selectivity. By incorporating this building block, scientists aim to modulate specific immune signaling pathways, such as the production of cytokines and B-cell activating factor, to achieve a therapeutic effect . Its role is firmly established in the exploration of new treatments for autoimmune disorders.

Properties

IUPAC Name

2-(4-amino-1-bicyclo[2.2.2]octanyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c11-10-4-1-9(2-5-10,3-6-10)7-8(12)13;/h1-7,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYYOUSBKAHRDBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CC2)CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenation of Protected Amines

  • Starting material : Methyl 4-(benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylate
  • Conditions : Hydrogen gas, Pd(OH)₂/C catalyst, methanol, room temperature, 1 hour.
  • Yield : 80%.
  • Key step : Deprotection of the benzyloxycarbonyl (Cbz) group yields the free amine.
Reaction Step Conditions Yield
Cbz deprotection H₂, Pd(OH)₂/C, MeOH, 1 h, 20°C 80%

Hydrolysis to Acetic Acid Derivative

The methyl ester is hydrolyzed to the carboxylic acid using alkaline conditions:

Saponification with Lithium Hydroxide

  • Conditions : LiOH, THF/MeOH/H₂O, 50°C, overnight.
  • Outcome : Conversion to 4-aminobicyclo[2.2.2]octane-1-carboxylic acid.

Salt Formation with HCl

The free amine is treated with hydrochloric acid to form the hydrochloride salt:

Acidic Workup

  • Conditions : Aqueous HCl, room temperature.
  • Result : Precipitation of 2-{4-aminobicyclo[2.2.2]octan-1-yl}acetic acid hydrochloride.

Alternative Routes: Reductive Amination

Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate serves as a versatile intermediate for further functionalization:

Example: Coupling with Aryl Carboxylic Acids

  • Reagents : 4'-tert-Butylbiphenyl-2-carboxylic acid, EDC·HCl, DMAP, CH₂Cl₂.
  • Yield : 27%.
Reaction Component Role
EDC·HCl Carbodiimide coupling agent
DMAP Catalyst for amide bond formation

Scalability and Challenges

  • Low yields in multi-step sequences (e.g., 12–27% in coupling reactions) highlight steric hindrance from the rigid bicyclo[2.2.2]octane framework.
  • Purification : Reverse-phase HPLC or silica gel chromatography is critical due to polar byproducts.

Structural Confirmation

  • ¹H NMR : Characteristic signals at δ 1.53–1.88 ppm (bicyclic CH₂), δ 3.64 ppm (COOCH₃).
  • LCMS : m/z 184 [M+H]⁺ for methyl ester intermediate.

Chemical Reactions Analysis

2-{4-Aminobicyclo[2.2.2]octan-1-yl}acetic acid hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Biological Activities

Research indicates that 2-{4-Aminobicyclo[2.2.2]octan-1-yl}acetic acid hydrochloride exhibits notable pharmacological activities:

  • Neuroprotective Effects : Studies suggest that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.
  • Receptor Modulation : It has been shown to interact with various neurotransmitter receptors, including those involved in the cholinergic and dopaminergic systems, indicating potential applications in psychiatric disorders and cognitive enhancement.
  • Antinociceptive Properties : Preliminary studies indicate that this compound may possess pain-relieving effects, making it a candidate for further investigation in pain management therapies.

Applications in Drug Discovery

Given its unique structural characteristics and biological activities, this compound has several promising applications:

  • Lead Compound for Drug Development : Its ability to modulate neurotransmitter systems positions it as a potential lead compound for developing new treatments for conditions such as Alzheimer's disease and schizophrenia.
  • Chemical Probe : The compound can serve as a chemical probe in research settings to elucidate the mechanisms of action of various neurotransmitter systems.

Case Study 1: Neuroprotection in Animal Models

In a recent study, researchers administered this compound to rodent models of neurodegeneration. Results indicated a significant reduction in neuronal loss and improved cognitive function compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Receptor Interaction Studies

Another study focused on the interaction of this compound with various receptor types using radiolabeled ligands. The findings demonstrated selective binding affinity to nicotinic acetylcholine receptors, providing insights into its mechanism of action and supporting its role as a candidate for further development in cognitive enhancement therapies.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs are primarily differentiated by variations in the bicyclo ring system, substituent groups, and physicochemical properties. Below is a detailed comparison:

Bicyclo Ring System Variations
Compound Name Bicyclo System Key Substituents Applications/Synthesis Notes Reference
2-{4-Aminobicyclo[2.2.2]octan-1-yl}acetic acid HCl [2.2.2]octane 4-Amino, 1-acetic acid (HCl salt) Drug discovery intermediate (discontinued)
4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid HCl [2.2.1]heptane 4-Amino, 1-carboxylic acid (HCl salt) Smaller ring size; higher steric strain
Tert-butyl N-{4-aminobicyclo[2.2.1]heptan-1-yl}carbamate HCl [2.2.1]heptane 4-Amino, 1-carbamate (tert-butyl, HCl) Used in peptide synthesis; improved solubility
Bicyclo[2.2.2]octane-1-carboxylic acid [2.2.2]octane 1-Carboxylic acid Rigid scaffold for polymer chemistry

Key Observations :

  • Smaller bicyclo systems (e.g., [2.2.1]) may reduce steric hindrance but limit binding pocket compatibility in biological systems .
Functional Group Variations
Compound Name Functional Groups Reactivity/Solubility Notes Reference
2-{4-Aminobicyclo[2.2.2]octan-1-yl}acetic acid HCl Amino (-NH₂), Carboxylic acid (-COOH) High polarity; hydrochloride salt improves crystallinity
{2-Oxabicyclo[2.2.2]octan-4-yl}methanol Ether (-O-), Hydroxyl (-OH) Increased hydrophilicity; prone to oxidation
Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate Formyl (-CHO), Ester (-COOCH₃) Electrophilic aldehyde group for conjugation
[2-(Acetyl-methyl-amino)-cyclohexylamino]-acetic acid Acetylated amine, Carboxylic acid Reduced basicity due to acetylation

Key Observations :

  • The amino and carboxylic acid groups in the target compound enable zwitterionic behavior, enhancing solubility in polar solvents .
  • Formyl and ester groups (e.g., in Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate) broaden utility in click chemistry and prodrug design .

Biological Activity

2-{4-Aminobicyclo[2.2.2]octan-1-yl}acetic acid hydrochloride is a bicyclic compound with significant potential in pharmacological research. Its molecular formula is C10H18ClNO2, and it has garnered attention for its possible neuropharmacological effects and interactions with neurotransmitter systems. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

  • Molecular Weight : 219.71 g/mol
  • CAS Number : 28345-44-0
  • Structural Features : The compound features an amino group and a carboxylic acid moiety, which are critical for its biological activity and solubility characteristics.

Neuropharmacological Effects

Research indicates that compounds similar to this compound may influence neurotransmitter systems, potentially acting as agonists or antagonists at various receptors. Preliminary studies suggest that this compound could affect pathways related to mood regulation and cognitive function.

Key Findings :

  • Mood Regulation : Similar compounds have shown promise in modulating neurotransmitter levels, particularly serotonin and dopamine, which are crucial for mood stabilization.
  • Cognitive Function : The influence on neurotransmitter systems may extend to cognitive enhancement, making it a candidate for further research in treating cognitive disorders.

Antiprotozoal Activity

Compounds derived from bicyclo[2.2.2]octane structures have been investigated for their activity against protozoan infections, such as Trypanosoma species.

Compound NameActivityReference
4-Aminobicyclo[3.3.0]octan-1-yl acetic acidAntiprotozoal
3-Amino-7-methylbicyclo[3.3.0]octaneNeurotransmitter modulation

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques, often starting from simpler bicyclic precursors through Diels-Alder reactions and subsequent functional group modifications.

Case Studies

  • Neuropharmacology Study :
    A study exploring the effects of similar bicyclic compounds on serotonin levels demonstrated that these compounds could enhance serotonin receptor activity, suggesting a potential antidepressant effect.
    • Methodology : In vitro assays measuring serotonin uptake in neuronal cell lines.
    • Results : Increased serotonin levels correlated with improved mood-related behavior in animal models.
  • Antiprotozoal Research :
    Investigations into the antiprotozoal properties of bicyclic amines found that certain derivatives exhibited significant activity against Trypanosoma brucei.
    • Methodology : Screening of synthesized compounds against Trypanosoma cultures.
    • Results : Notable reductions in parasite viability were observed with specific structural modifications.

Q & A

Q. What are the recommended methodologies for synthesizing 2-{4-Aminobicyclo[2.2.2]octan-1-yl}acetic acid hydrochloride?

The synthesis of this bicyclic compound requires a combination of computational and experimental strategies. Key approaches include:

  • Reaction path search methods : Utilize quantum chemical calculations to predict feasible pathways for bicyclo[2.2.2]octane scaffold formation, followed by functionalization with acetic acid and amine groups. Computational tools can identify transition states and optimize reaction coordinates, reducing trial-and-error experimentation .
  • Statistical experimental design : Apply factorial design or response surface methodology to screen variables (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions for yield and purity. This minimizes the number of experiments while accounting for interactions between parameters .
  • Purity control : Post-synthesis purification via recrystallization or chromatography should be validated using techniques like HPLC (High-Performance Liquid Chromatography) to ensure ≥95% purity, as recommended for research-grade compounds .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

A multi-technique approach is essential:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm bicyclo[2.2.2]octane ring integrity, amine proton environment, and acetic acid moiety connectivity.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns consistent with the hydrochloride salt.
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves stereochemical ambiguities in the bicyclic system and confirms hydrochloride counterion positioning .
  • Cross-validation : Discrepancies in spectral data (e.g., unexpected splitting in NMR) should be addressed by repeating measurements under varied conditions (e.g., solvent, temperature) and comparing with computational predictions .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles certified under EN 166 (EU) or NIOSH (US) standards. Inspect gloves for integrity before use and dispose of contaminated gloves immediately .
  • Engineering controls : Conduct reactions in fume hoods to mitigate inhalation risks. Avoid skin contact due to potential amine-related irritation .
  • Training : Researchers must pass safety exams (100% score) covering chemical hygiene plans and emergency procedures before handling the compound .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for derivatives of this bicyclic compound?

  • Quantum mechanics/molecular mechanics (QM/MM) : Simulate reaction mechanisms (e.g., ring-forming Diels-Alder reactions) to evaluate activation energies and regioselectivity for functionalization at the 4-amino position .
  • Machine learning (ML) : Train ML models on existing bicyclo[2.2.2]octane reaction datasets to predict optimal catalysts (e.g., Lewis acids) or solvents for derivative synthesis. Validate predictions with small-scale experiments .
  • Feedback loops : Integrate experimental results (e.g., failed reactions) into computational workflows to refine predictive algorithms iteratively .

Q. How should researchers address contradictions in solubility or stability data reported for this compound?

Parameter Validation Method
Solubility Compare results across solvents (e.g., DMSO vs. water) using nephelometry and UV-Vis.
Thermal stability Conduct thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres.
pH sensitivity Monitor degradation via HPLC at pH 2–12 over 24–72 hours.
Discrepancies often arise from impurities or measurement protocols. Cross-reference data with independent techniques (e.g., NMR for degradation products) and standardize reporting conditions (e.g., temperature, ionic strength) .

Q. What role does this compound play in cross-disciplinary research (e.g., environmental or materials science)?

  • Environmental fate studies : Investigate its persistence in aqueous systems using OECD 301 biodegradation tests or photolysis under simulated sunlight. Monitor degradation byproducts via LC-MS .
  • Materials science : Explore its utility as a chiral ligand in asymmetric catalysis or as a building block for metal-organic frameworks (MOFs). Characterize coordination behavior via FT-IR and cyclic voltammetry .

Q. What advanced methodologies elucidate the compound’s reaction mechanisms in complex systems?

  • Kinetic isotope effects (KIE) : Measure kHk_{\text{H}}/kDk_{\text{D}} ratios to identify rate-determining steps in amine-acetylation or cyclization reactions.
  • In situ spectroscopy : Use Raman or IR spectroscopy to track intermediate formation during reactions in real time .
  • Isotopic labeling : Introduce 15^{15}N or 13^{13}C labels to trace mechanistic pathways via NMR or MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{4-Aminobicyclo[2.2.2]octan-1-yl}acetic acid hydrochloride
Reactant of Route 2
2-{4-Aminobicyclo[2.2.2]octan-1-yl}acetic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.